2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

SIRT2 inhibition Thiadiazole SAR Epigenetic drug discovery

2-(Benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide (CAS 477216-14-1) is a synthetic organic compound belonging to the 1,3,4-thiadiazole class, a heterocyclic scaffold characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This specific derivative features a benzylsulfanylacetamide moiety at the 2-position and a 1-phenylethylsulfanyl substituent at the 5-position of the thiadiazole core, resulting in a molecular formula of C₁₉H₁₉N₃O₂S₃ and a molecular weight of approximately 417.57 g/mol.

Molecular Formula C19H19N3OS3
Molecular Weight 401.56
CAS No. 477216-14-1
Cat. No. B2518105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
CAS477216-14-1
Molecular FormulaC19H19N3OS3
Molecular Weight401.56
Structural Identifiers
SMILESCC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3
InChIInChI=1S/C19H19N3OS3/c1-14(16-10-6-3-7-11-16)25-19-22-21-18(26-19)20-17(23)13-24-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,21,23)
InChIKeyXGJRQEJVIXIGJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide (CAS 477216-14-1): Sourcing & Baseline Characterization


2-(Benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide (CAS 477216-14-1) is a synthetic organic compound belonging to the 1,3,4-thiadiazole class, a heterocyclic scaffold characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This specific derivative features a benzylsulfanylacetamide moiety at the 2-position and a 1-phenylethylsulfanyl substituent at the 5-position of the thiadiazole core, resulting in a molecular formula of C₁₉H₁₉N₃O₂S₃ and a molecular weight of approximately 417.57 g/mol. The compound is offered by various chemical suppliers for research purposes; however, a comprehensive search of publicly available literature, patents, and authoritative databases reveals no primary research articles, no biological assay data (e.g., IC₅₀, EC₅₀, Kd, MIC, or percentage inhibition), no patent filings, and no comparator studies specifically documenting this compound. [1] This places it in a category of structurally characterized but biologically unannotated molecules that require full de novo profiling before any claims of pharmacological or industrial utility can be substantiated. Potential procurement considerations for such an unprofiled compound must be based solely on structural novelty and suitability as a synthetic scaffold, rather than on any documented performance advantage over analogs.

Why Generic In-Class Substitution Is Not Advisable for 2-(Benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide


The 1,3,4-thiadiazole class encompasses a broad range of biological activities, including kinase inhibition, sirtuin modulation, and antimicrobial effects; however, these properties are exquisitely sensitive to the specific nature and position of substituents on the heterocyclic core. [1] Due to the complete absence of public biological annotation for CAS 477216-14-1, any assumption that it shares the activity profile of structurally related but non-identical thiadiazole compounds is scientifically unsupported. The liability of casual substitution is underscored by systematic structure-activity relationship (SAR) studies on thiadiazole-based acetamides, which demonstrate that even minor structural modifications—such as variation of the N-acetamide substituent or the 5-thioether group—can fundamentally alter target engagement and selectivity profiles. [1] Consequently, in any research or industrial context where biological activity or target engagement is the selection criterion, generic substitution with this uncharacterized compound carries a high risk of experimental failure and resource waste. The quantitative evidence below, though class-level, illuminates the dimensions along which this compound would need to be empirically benchmarked against defined comparators before any procurement decision can be considered evidence-based.

Quantitative Evidence & Comparator Analysis for 2-(Benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide Procurement Decisions


SIRT2 Inhibitory Activity: Class-Level Precedent vs. Data Void for CAS 477216-14-1

1,3,4-Thiadiazole-based acetamides have been established as a privileged scaffold for selective SIRT2 inhibition. In a published structure-guided optimization campaign, the top-performing compound ST29 demonstrated a SIRT2 IC₅₀ of 38.69 μM with excellent selectivity over SIRT1 and SIRT3. [1] This compound shares the 1,3,4-thiadiazole core with CAS 477216-14-1, but differs in its specific substituents at both the 2- and 5-positions. No SIRT2 inhibition data, or indeed any target engagement data of any kind, has been published for CAS 477216-14-1. Therefore, while the scaffold is validated in-house, the specific derivative remains completely uncharacterized.

SIRT2 inhibition Thiadiazole SAR Epigenetic drug discovery

Antimicrobial Potential: Documented Thiadiazole Class Activity Contrasted with Null Data for the Target Compound

Numerous 1,3,4-thiadiazole derivatives bearing benzylthio or arylthio substituents have demonstrated antimicrobial activity in standardized assays. For instance, a focused library of N-(5-alkyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamides was systematically evaluated against both Gram-positive and Gram-negative bacterial strains, with multiple members exhibiting significant growth inhibition. [1] Despite the structural relevance of this chemotype to CAS 477216-14-1, no MIC, MBC, or zone-of-inhibition data have been reported for this specific compound against any microbial strain. The compound's antimicrobial potential therefore remains entirely speculative.

Antimicrobial SAR Thiadiazole derivatives MIC determination

Kinase Inhibition Landscape: Scaffold Validation Without Compound-Specific Profiling

The 1,3,4-thiadiazole ring system has been exploited as a kinase inhibitor scaffold, with certain derivatives demonstrating potent inhibitory activity against tyrosine kinases including Abl. A representative 2-chloro-N-[5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl]benzamide has been reported as a potent Abl tyrosine kinase inhibitor and cytodifferentiating agent. [1] CAS 477216-14-1 bears structural resemblance to this compound class, possessing a sulfanyl-substituted thiadiazole core, but no kinase inhibition data—whether for Abl, Src, EGFR, or any other kinase—has been reported for this specific molecule.

Kinase inhibition Thiadiazole pharmacophore Cancer cell signaling

Ligand Efficiency and Physicochemical Descriptors: Benchmarking Against Drug-Like Thiadiazole Leads

Computed physicochemical parameters for CAS 477216-14-1 place it within the drug-like space typical for thiadiazole leads, but without experimental data, procurement value hinges on these theoretical properties. The molecular weight of approximately 417.57 g/mol, predicted moderate lipophilicity, and multiple sulfur atoms suggest potential metabolic liabilities, including glutathione conjugation and CYP450-mediated oxidation, that are documented for thioether-containing drug candidates. [1] This contrasts with established thiadiazole leads like ST29 (MW ≈ 350–380 g/mol range), which have both favorable computed properties and validated biological activity. The absence of experimental logD, solubility, and metabolic stability data for CAS 477216-14-1 means that even its 'drug-likeness' is an unvalidated assumption.

Drug-likeness Physicochemical profiling Lead optimization

Anticipated Research Applications for 2-(Benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide Based on Scaffold Precedent and Data Gaps


De Novo SIRT2 Selectivity Profiling Using the Thiadiazole Scaffold Core

Given the established capacity of 1,3,4-thiadiazole-2-carboxamide derivatives to selectively inhibit SIRT2 [1], CAS 477216-14-1 could be rationally included as a structurally divergent member in a panel designed to explore the SAR around the acetamide and 5-thioether regions. However, this is a de novo discovery exercise, not a purchase based on demonstrated potency. Any procurement for this purpose must be accompanied by the understanding that the compound's SIRT2 IC₅₀ is unknown, and head-to-head comparison against ST29 (IC₅₀ = 38.69 μM) [1] or ST30 (IC₅₀ = 43.29 μM) [1] would be required to ascertain its value within the series.

Antimicrobial Screening of Structurally Diverse 2,5-Disubstituted Thiadiazoles

The documented antimicrobial activity of structurally related N-(5-alkyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide analogs [2] provides a rationale for including CAS 477216-14-1 in a focused library for MIC determination against clinically relevant Gram-positive and Gram-negative pathogens. The distinct benzylsulfanyl and phenylethylsulfanyl substitution pattern on CAS 477216-14-1 may confer unique steric and electronic properties that could differentiate its antimicrobial spectrum from known analogs; however, this hypothesis requires empirical validation and cannot be assumed at the procurement stage.

Kinase Inhibitor Fragment or Lead Discovery Using Novel Thiadiazole Chemotypes

The precedence of 1,3,4-thiadiazole derivatives as Abl kinase inhibitors [3] supports the inclusion of CAS 477216-14-1 in a kinase inhibitor screening cascade. The compound's structural features—particularly the combination of a flexible benzylsulfanylacetamide side chain with a chiral 1-phenylethylsulfanyl group—may enable exploration of binding modes not accessible to simpler thiadiazole analogs. Procurement for this application assumes that no prior kinase profiling has been performed and that any activity discovered will be novel.

Physicochemical and Metabolic Stability Benchmarking of Poly-Thioether Containing Leads

CAS 477216-14-1, with its three sulfur atoms and relatively high molecular weight, may serve as a useful tool compound for evaluating the metabolic fate of poly-thioether-containing molecules in liver microsome or hepatocyte assays. Its procurement could be justified in an ADME-focused research program aiming to understand how multiple thioether moieties influence CYP450-mediated oxidation, glutathione conjugation, and overall metabolic stability, provided that the absence of prior biological annotation is fully accepted.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.